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Compound of Interest

Compound Name: Methyl cedryl ether

Cat. No.: B010592 Get Quote

A comprehensive guide to the structural elucidation of Methyl Cedryl Ether using 1H and 13C

Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its

precursor, Cedrol, and a common fragrance ingredient, Linalyl Acetate.

This guide provides researchers, scientists, and drug development professionals with a

detailed methodology and comparative data for the structural confirmation of Methyl Cedryl
Ether. By leveraging 1H and 13C NMR spectroscopy, we present a clear pathway for

unambiguous identification and purity assessment. This document outlines the expected

spectral features of Methyl Cedryl Ether and contrasts them with its direct synthetic precursor,

Cedrol, and another well-known fragrance compound, Linalyl Acetate.

Comparative Analysis of NMR Data
The structural confirmation of Methyl Cedryl Ether (1) is definitively achieved by comparing its

NMR spectra with that of its precursor, Cedrol (2). The key spectral change is the

disappearance of the hydroxyl proton signal and the appearance of a methoxy group signal in

the 1H NMR spectrum, alongside a characteristic downfield shift of the adjacent carbon in the

13C NMR spectrum. For broader context within fragrance analysis, the NMR data of Linalyl

Acetate (3) is also presented, illustrating the distinct spectral signatures of ester functionalities

compared to the ether in Methyl Cedryl Ether.

Table 1: 1H NMR Chemical Shift Data (δ, ppm) in CDCl3
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Compound Proton Assignment
Predicted/Experimental
Chemical Shift (ppm)

Methyl Cedryl Ether (1) -OCH3 ~3.2 (s, 3H)

CH3 groups ~0.8 - 1.2 (multiple s, 12H)

CH2 and CH groups ~1.0 - 2.0 (m)

Cedrol (2) -OH ~1.5 (s, 1H)

CH3 groups 0.83, 0.95, 1.15, 1.25 (s, 12H)

CH2 and CH groups 1.2 - 1.9 (m)

Linalyl Acetate (3) CH3-CO- 2.05 (s, 3H)

Vinyl CH
5.91 (dd, 1H), 5.23 (dd, 1H),

5.07 (dd, 1H)

Allylic CH3 1.68 (s, 3H), 1.60 (s, 3H)

Ester-adjacent CH3 1.55 (s, 3H)

CH2 groups 1.5 - 2.1 (m)

Note: Data for Methyl Cedryl Ether is predicted. Data for Cedrol and Linalyl Acetate is based

on experimental values from publicly available spectra.

Table 2: 13C NMR Chemical Shift Data (δ, ppm) in CDCl3
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Compound Carbon Assignment
Predicted/Experimental
Chemical Shift (ppm)

Methyl Cedryl Ether (1) C-O (ether) ~75

-OCH3 ~48

Quaternary carbons ~40 - 55

CH, CH2, CH3 groups ~15 - 50

Cedrol (2) C-OH 73.8

Quaternary carbons 53.6, 43.1, 40.8

CH groups 56.4, 43.1

CH2 groups 40.8, 36.8, 30.1, 25.0, 19.8

CH3 groups 28.3, 27.2, 15.6, 15.4

Linalyl Acetate (3) C=O (ester) 170.2

C=C (vinyl) 145.0, 111.6

C=C (trisubstituted) 131.7, 124.3

C-O (ester) 82.5

CH3 groups 22.8, 22.4, 17.6

CH2 groups 41.9, 22.4

Note: Data for Methyl Cedryl Ether is predicted. Data for Cedrol and Linalyl Acetate is based

on experimental values from publicly available spectra.

Experimental Workflow and Structural Confirmation
The structural confirmation of Methyl Cedryl Ether from Cedrol via methylation is a logical

process that can be visualized through the following workflow. The key steps involve the

synthesis followed by NMR analysis to confirm the structural changes.
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Caption: Workflow for the synthesis and structural confirmation of Methyl Cedryl Ether.

Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for structural

elucidation of compounds like Methyl Cedryl Ether is provided below.

3.1. Sample Preparation

Weigh approximately 5-10 mg of the purified Methyl Cedryl Ether sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

3.2. 1H NMR Spectroscopy

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl3

Temperature: 298 K

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: -2 to 12 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16 to 64 (depending on sample concentration)

Processing:

Apply a line broadening of 0.3 Hz.

Fourier transform the Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.
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3.3. 13C NMR Spectroscopy

Spectrometer: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.

Solvent: CDCl3

Temperature: 298 K

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: -10 to 220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Processing:

Apply a line broadening of 1-2 Hz.

Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.

Conclusion
The structural confirmation of Methyl Cedryl Ether is readily achievable through routine 1H

and 13C NMR spectroscopy. The key diagnostic signals, namely the appearance of a methoxy

singlet around 3.2 ppm in the 1H spectrum and a corresponding methoxy carbon signal around

48 ppm in the 13C spectrum, coupled with the disappearance of the hydroxyl proton and the

downfield shift of the adjacent carbon from the Cedrol precursor, provide unequivocal evidence

of successful ether formation. The comparative data presented in this guide serves as a
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valuable resource for analysts in the fragrance, flavor, and pharmaceutical industries for the

quality control and structural verification of Methyl Cedryl Ether and related sesquiterpenoid

derivatives.

To cite this document: BenchChem. [Structural Confirmation of Methyl Cedryl Ether: A
Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010592#structural-confirmation-of-methyl-cedryl-
ether-using-1h-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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